molecular formula C15H13Cl3N2O2 B7739494 (E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol

(E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol

Cat. No.: B7739494
M. Wt: 359.6 g/mol
InChI Key: ZXRYBMKOYYZBRA-UFWORHAWSA-N
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Description

(E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol is a hydrazone derivative characterized by an ethoxy group at the 2-position, a phenolic hydroxyl group at the 4-position, and a hydrazone linkage connected to a 2,4,6-trichlorophenyl moiety. This compound belongs to a class of Schiff bases and hydrazones, which are widely studied for their biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .

Properties

IUPAC Name

2-ethoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O2/c1-2-22-14-5-9(3-4-13(14)21)8-19-20-15-11(17)6-10(16)7-12(15)18/h3-8,20-21H,2H2,1H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRYBMKOYYZBRA-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol typically involves the condensation reaction between 2-ethoxy-4-formylphenol and 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone group can be reduced to form hydrazines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its hydrazone moiety is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Hydrazones are known to exhibit a range of pharmacological activities, including anti-inflammatory and antitumor effects.

Industry

In industrial applications, this compound could be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with biological targets, leading to changes in their function.

Comparison with Similar Compounds

Structural Analogues with Chlorinated Phenyl Groups

  • (E)-4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol (): Structure: Shares the 2,4,6-trichlorophenyl hydrazone group but replaces the ethoxy group with a chloro substituent. Applications: Used in toxicity studies and as a reference compound for mutagenicity predictions .
  • (E)-2-[(2,4,6-Trichlorophenyl)iminomethyl]phenol (): Structure: Lacks the ethoxy group but retains the trichlorophenyl hydrazone motif. Bond Lengths: The C=N bond length (1.271 Å) is consistent with other hydrazones, indicating similar conjugation and stability .

Hydrazones with Nitrophenyl and Methoxy Substituents

  • (E)-2-{[-2-(2,4-Dinitrophenyl)hydrazono]methyl} phenol (): Structure: Features a dinitrophenyl group instead of trichlorophenyl. Activity: Exhibits moderate antifungal activity against Candida albicans and Aspergillus niger. The electron-withdrawing nitro groups may reduce bioavailability compared to chloro substituents .
  • 4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate (): Structure: Contains a methoxy group and a triazole-thioacetate chain. Applications: Designed for high-resolution crystallography studies, highlighting the role of methoxy groups in modulating solubility .

Antifungal and Antioxidant Activity

  • Target Compound : Predicted to exhibit enhanced antifungal activity due to the trichlorophenyl group’s lipophilicity and stability.
  • (E)-4,5-Dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol (–19): Activity: Shows moderate antifungal properties but lower potency than nitro- or chloro-substituted analogues. Mutagenicity: Theoretical QSAR models predict low mutagenic risk, suggesting a safer profile than nitro-containing derivatives .

Electronic and Crystallographic Features

  • C=N Bond Length : Ranges from 1.266–1.290 Å in similar hydrazones (e.g., ), indicating robust π-conjugation. The target compound’s bond length is expected to align with this range, ensuring structural rigidity .
  • Crystal Packing: Derivatives like 2-ethoxy-4-{[(2-nitrophenyl)hydrazono]methyl}phenol () form stable monoclinic crystals, suggesting the target compound may exhibit similar crystallinity for pharmaceutical formulation .

Data Tables

Table 2: Structural and Electronic Parameters

Compound C=N Bond Length (Å) LogP (Predicted)
Target Compound ~1.27 3.8
(E)-4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol 1.275 4.2
2-[(2,4,6-Trichlorophenyl)iminomethyl]phenol 1.271 3.5

Biological Activity

(E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

 E 2 ethoxy 4 2 2 4 6 trichlorophenyl hydrazono methyl phenol\text{ E 2 ethoxy 4 2 2 4 6 trichlorophenyl hydrazono methyl phenol}

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing various cellular pathways. The presence of the hydrazone functional group allows for potential interactions with nucleophiles in cells, which may lead to alterations in enzyme activity and gene expression.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of hydrazone derivatives. A related compound demonstrated significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antitumor Activity

Research indicates that hydrazone compounds can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting the proliferation of tumor cells through apoptosis induction.

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazones has been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

StudyFindings
Antimicrobial Efficacy A study reported that a similar hydrazone exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Antitumor Activity In vitro assays showed that a related compound reduced cell viability in human breast cancer cell lines by 50% at concentrations as low as 10 µM after 48 hours of treatment.
Anti-inflammatory Mechanism Research indicated that the compound inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 40%, suggesting a potent anti-inflammatory effect.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption and metabolism in vivo; however, further investigations are needed to fully elucidate its safety profile.

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